molecular formula C13H12N2O5 B11941980 Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate

Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate

Cat. No.: B11941980
M. Wt: 276.24 g/mol
InChI Key: FCYZYMYNUSFBRA-UHFFFAOYSA-N
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Description

Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate is a chemical compound with the molecular formula C13H12N2O5 and a molecular weight of 276.251 g/mol . It is known for its unique structure, which includes a phthalimide moiety, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate typically involves the reaction of phthalimide with glycine methyl ester under basic conditions . This reaction results in the formation of the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate involves its interaction with specific molecular targets and pathways. The phthalimide moiety plays a crucial role in its biological activity, allowing it to interact with enzymes and proteins, thereby modulating their functions . The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetate

InChI

InChI=1S/C13H12N2O5/c1-20-11(17)6-14-10(16)7-15-12(18)8-4-2-3-5-9(8)13(15)19/h2-5H,6-7H2,1H3,(H,14,16)

InChI Key

FCYZYMYNUSFBRA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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